2-(4-((1H-imidazol-4-yl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole
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Overview
Description
2-(4-((1H-imidazol-4-yl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole is a complex organic compound that features a benzimidazole core linked to a piperazine ring through a sulfonyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anxiolytic and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-((1H-imidazol-4-yl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole typically involves the condensation of benzimidazole derivatives with substituted piperazines. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product. For example, the benzimidazole nucleus can be condensed with various substituted piperazines under conventional heating or microwave-assisted conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
2-(4-((1H-imidazol-4-yl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s biological activity
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
2-(4-((1H-imidazol-4-yl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its anxiolytic and anticancer properties, showing promise in preclinical studies.
Industry: Utilized in the development of new pharmaceuticals and chemical products
Mechanism of Action
The mechanism of action of 2-(4-((1H-imidazol-4-yl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s sulfonyl group can form electrostatic interactions with these targets, modulating their activity. This interaction can lead to various biological effects, such as anxiolytic or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-phenylpiperazin-1-yl)-1H-benz[d]imidazole
- 2-(4-phenylpiperazin-1-methyl)-1H-benz[d]imidazole
- Imidazo[1,2-a]pyridines
Uniqueness
2-(4-((1H-imidazol-4-yl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole is unique due to its specific combination of a benzimidazole core, piperazine ring, and sulfonyl group. This structure allows for diverse biological activities and potential therapeutic applications, distinguishing it from other similar compounds .
Properties
IUPAC Name |
2-[4-(1H-imidazol-5-ylsulfonyl)piperazin-1-yl]-1H-benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N6O2S/c21-23(22,13-9-15-10-16-13)20-7-5-19(6-8-20)14-17-11-3-1-2-4-12(11)18-14/h1-4,9-10H,5-8H2,(H,15,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWVIOVHJJZGFMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=CC=CC=C3N2)S(=O)(=O)C4=CN=CN4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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